molecular formula C7H3Br2F3 B1651407 3-Bromo-2,4,5-trifluorobenzyl bromide CAS No. 1260903-09-0

3-Bromo-2,4,5-trifluorobenzyl bromide

Cat. No.: B1651407
CAS No.: 1260903-09-0
M. Wt: 303.90
InChI Key: ZPRFYOQQRJZFTO-UHFFFAOYSA-N
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Description

3-Bromo-2,4,5-trifluorobenzyl bromide is a halogenated aromatic compound with the molecular formula C7H4Br2F3. It is characterized by the presence of bromine and fluorine atoms on a benzene ring, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

    Industrial Production Methods:

      Types of Reactions:

        Common Reagents and Conditions:

          Major Products Formed:

            Scientific Research Applications

            3-Bromo-2,4,5-trifluorobenzyl bromide is used in various scientific research applications, including:

              Mechanism of Action

              Safety and Hazards

              3-Bromo-2,4,5-trifluorobenzyl bromide is classified as a dangerous substance. It is corrosive and can cause severe skin burns and eye damage . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

              Future Directions

              The future directions of 3-Bromo-2,4,5-trifluorobenzyl bromide are likely to be influenced by its use as an intermediate in the synthesis of pharmaceuticals . As new pharmaceuticals are developed and existing ones are improved, the demand and applications for this compound may change .

              Properties

              IUPAC Name

              3-bromo-1-(bromomethyl)-2,4,5-trifluorobenzene
              Source PubChem
              URL https://pubchem.ncbi.nlm.nih.gov
              Description Data deposited in or computed by PubChem

              InChI

              InChI=1S/C7H3Br2F3/c8-2-3-1-4(10)7(12)5(9)6(3)11/h1H,2H2
              Source PubChem
              URL https://pubchem.ncbi.nlm.nih.gov
              Description Data deposited in or computed by PubChem

              InChI Key

              ZPRFYOQQRJZFTO-UHFFFAOYSA-N
              Source PubChem
              URL https://pubchem.ncbi.nlm.nih.gov
              Description Data deposited in or computed by PubChem

              Canonical SMILES

              C1=C(C(=C(C(=C1F)F)Br)F)CBr
              Source PubChem
              URL https://pubchem.ncbi.nlm.nih.gov
              Description Data deposited in or computed by PubChem

              Molecular Formula

              C7H3Br2F3
              Source PubChem
              URL https://pubchem.ncbi.nlm.nih.gov
              Description Data deposited in or computed by PubChem

              DSSTOX Substance ID

              DTXSID301232996
              Record name Benzene, 3-bromo-1-(bromomethyl)-2,4,5-trifluoro-
              Source EPA DSSTox
              URL https://comptox.epa.gov/dashboard/DTXSID301232996
              Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

              Molecular Weight

              303.90 g/mol
              Source PubChem
              URL https://pubchem.ncbi.nlm.nih.gov
              Description Data deposited in or computed by PubChem

              CAS No.

              1260903-09-0
              Record name Benzene, 3-bromo-1-(bromomethyl)-2,4,5-trifluoro-
              Source CAS Common Chemistry
              URL https://commonchemistry.cas.org/detail?cas_rn=1260903-09-0
              Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
              Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
              Record name Benzene, 3-bromo-1-(bromomethyl)-2,4,5-trifluoro-
              Source EPA DSSTox
              URL https://comptox.epa.gov/dashboard/DTXSID301232996
              Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

              Retrosynthesis Analysis

              AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

              One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

              Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

              Strategy Settings

              Precursor scoring Relevance Heuristic
              Min. plausibility 0.01
              Model Template_relevance
              Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
              Top-N result to add to graph 6

              Feasible Synthetic Routes

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              Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.